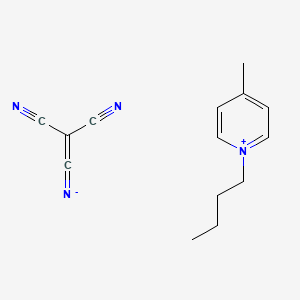

1-Butyl-4-methylpyridinium tricyanomethanide

Description

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;2,2-dicyanoethenylideneazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C4N3/c1-3-4-7-11-8-5-10(2)6-9-11;5-1-4(2-6)3-7/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMDZJTQQXDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.C(=C(C#N)C#N)=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Purification Protocols for 1 Butyl 4 Methylpyridinium Tricyanomethanide

Established Synthetic Routes for 1-Butyl-4-methylpyridinium Tricyanomethanide

The synthesis of this compound is typically accomplished through a two-step process. This method involves the initial synthesis of a halide salt of the 1-butyl-4-methylpyridinium cation, which then undergoes an anion exchange reaction to yield the desired tricyanomethanide salt.

The second step is an anion metathesis or exchange reaction. In this step, the halide anion of the precursor salt is replaced by the tricyanomethanide anion. This is generally achieved by reacting the 1-butyl-4-methylpyridinium halide with a tricyanomethanide salt, such as sodium tricyanomethanide (Na[C(CN)3]) or potassium tricyanomethanide (K[C(CN)3]). The reaction is typically performed in a solvent in which the desired ionic liquid is soluble, while the resulting inorganic halide salt (e.g., sodium bromide or potassium chloride) has low solubility and precipitates out. Common solvents for this step include acetone, acetonitrile, or dichloromethane. The precipitated inorganic salt is then removed by filtration. The filtrate, containing the this compound, is then subjected to purification steps to remove any remaining impurities.

Table 1: Overview of Synthetic Steps for this compound

| Step | Reaction Type | Reactants | Typical Solvents | Product |

| 1 | Quaternization (Menschutkin Reaction) | 4-methylpyridine (B42270), 1-bromobutane (B133212) or 1-chlorobutane | Ethyl acetate (B1210297), Acetonitrile, or neat | 1-Butyl-4-methylpyridinium bromide or chloride |

| 2 | Anion Metathesis | 1-Butyl-4-methylpyridinium halide, Sodium or Potassium tricyanomethanide | Acetone, Acetonitrile, Dichloromethane | This compound |

Strategies for High-Purity Synthesis of this compound

Achieving a high degree of purity in the synthesis of this compound is paramount for its application in many fields, as impurities can significantly alter its physicochemical properties. Several strategies can be employed during the synthesis to minimize the formation of byproducts and facilitate the removal of unreacted starting materials.

A crucial aspect of high-purity synthesis is the quality of the starting materials. The use of high-purity 4-methylpyridine and butyl halide is essential to prevent the introduction of impurities from the outset. Distillation of the starting materials before use is a common practice to remove any non-volatile impurities or decomposition products.

Optimizing the reaction conditions for the quaternization step is also critical. Ensuring a slight excess of the more volatile reactant, typically the butyl halide, can help to drive the reaction to completion and consume all of the 4-methylpyridine. However, this requires a subsequent purification step to remove the excess alkylating agent. Careful control of the reaction temperature and time is necessary to prevent the formation of degradation products.

In the anion exchange step, the choice of the tricyanomethanide salt and the solvent plays a significant role in achieving high purity. The selection of a solvent in which the desired ionic liquid is highly soluble and the byproduct inorganic halide is virtually insoluble is key to obtaining a high yield of a relatively pure product after filtration. Furthermore, using a stoichiometric amount or a very slight excess of the tricyanomethanide salt can help to ensure the complete conversion of the halide precursor without introducing a large excess of the metathesis agent, which would then need to be removed.

Post-synthesis, a common strategy to enhance purity is to wash the crude ionic liquid with a non-polar solvent, such as diethyl ether or hexane. This helps to remove any unreacted non-polar starting materials. For the final product, ensuring the complete removal of the solvent used in the anion exchange reaction is critical, and this is typically achieved by drying under high vacuum.

Purification Techniques and Residual Impurity Analysis in this compound

Following the synthesis, a multi-step purification and analysis regime is necessary to obtain and verify high-purity this compound. The primary impurities of concern are residual halide ions from the precursor salt, unreacted starting materials, water, and colored impurities.

A common initial purification step involves washing the synthesized ionic liquid with water or an organic solvent. For water-immiscible ionic liquids, washing with deionized water can be effective in removing residual inorganic salts. orgsyn.org For water-miscible ionic liquids, solvent extraction with a non-polar solvent can be employed to remove organic impurities. nih.gov

The use of activated carbon is a widely adopted technique for the decolorization of ionic liquids and the removal of various organic impurities. nih.govnih.govrsc.org The ionic liquid is typically dissolved in a suitable solvent and stirred with activated carbon for a period, followed by filtration to remove the carbon. However, care must be taken as the activated carbon can also adsorb the ionic liquid itself, leading to a reduction in yield.

For the removal of trace impurities, column chromatography using adsorbents like alumina (B75360) or silica (B1680970) gel can be effective. semanticscholar.org The choice of eluent is crucial to ensure good separation of the ionic liquid from the impurities.

The analysis of residual impurities is a critical final step. The most significant ionic impurity is often the residual halide from the precursor. Ion chromatography (IC) is a highly sensitive and accurate technique for the quantification of halide ions, such as chloride and bromide, in ionic liquids, with limits of quantification often in the parts-per-million (ppm) range. amazonaws.comnih.govacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of non-volatile organic impurities. nih.gov By using an appropriate column and mobile phase, it is possible to separate and quantify trace amounts of organic contaminants.

Finally, the water content of the ionic liquid is a critical parameter, as water can significantly affect its physical properties. Karl Fischer titration is the standard method for the accurate determination of water content in ionic liquids. nih.gov

Table 2: Common Impurities and Analytical Techniques

| Impurity | Source | Analytical Technique(s) |

| Halide Ions (e.g., Br⁻, Cl⁻) | Precursor salt from quaternization | Ion Chromatography (IC) |

| Unreacted 4-methylpyridine | Incomplete quaternization reaction | ¹H NMR, HPLC |

| Unreacted Butyl Halide | Incomplete quaternization reaction | ¹H NMR, HPLC |

| Water | Atmospheric moisture, reaction byproduct | Karl Fischer Titration |

| Colored Impurities | Side reactions, degradation | UV-Vis Spectroscopy |

Advanced Spectroscopic and Structural Investigations of 1 Butyl 4 Methylpyridinium Tricyanomethanide

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of Intermolecular Interactions in 1-Butyl-4-methylpyridinium Tricyanomethanide Systems

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the specific sites of interaction between the 1-butyl-4-methylpyridinium ([B4mPy]⁺) cation and the tricyanomethanide ([TCM]⁻) anion. The chemical shifts of the protons on the pyridinium (B92312) ring are particularly sensitive to their electronic environment, which is directly influenced by the proximity and orientation of the anion.

In pyridinium-based ionic liquids, the protons in the ortho positions (adjacent to the nitrogen, C2-H and C6-H) are the most acidic and are thus primary sites for hydrogen bonding with the anion. The interaction with the electron-rich nitrogen atoms of the tricyanomethanide anion is expected to cause a significant downfield shift in the ¹H NMR spectrum for these ortho protons compared to the meta (C3-H, C5-H) and para-methyl protons. This deshielding effect is a direct consequence of the formation of C-H···N hydrogen bonds.

While specific NMR data for this compound is not extensively detailed in the reviewed literature, studies on analogous systems, such as 1-butyl-4-methylpyridinium bromide, provide insight through computational predictions. Density Functional Theory (DFT) calculations on the bromide analogue suggest distinct chemical shifts for the cation's protons, which are influenced by anion interaction. goums.ac.ir The interaction strength and geometry between the cation and anion dictate the magnitude of these shifts, providing a spectral map of the intermolecular landscape. In systems involving the related 1-butylpyridinium (B1220074) cation, ¹H NMR spectra have been effectively used to analyze molecular interactions, especially those driven by hydrogen bonds with anions like tetrafluoroborate (B81430). researchgate.net

The expected ¹H NMR chemical shifts for the 1-butyl-4-methylpyridinium cation, based on analogous compounds, would follow a pattern where the ortho-protons are most downfield, followed by the meta-protons, and then the protons of the butyl chain and methyl group. The precise location of the [TCM]⁻ anion and the nature of its interaction would be reflected in the relative shifts of these proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 1-Butyl-4-methylpyridinium Cation based on Computational Studies of Analogous Systems Note: These are representative values; actual shifts will vary based on the anion and solvent.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ortho (C2, C6) | ~8.8 - 9.2 | ~145.0 - 146.0 |

| Meta (C3, C5) | ~7.8 - 8.1 | ~128.0 - 129.0 |

| Para-Methyl (on C4) | ~2.4 - 2.6 | ~21.0 - 22.0 |

| N-CH₂ (Butyl) | ~4.5 - 4.7 | ~60.0 - 61.0 |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information on the functional groups and interionic interactions within this compound. The spectra are characterized by modes originating from the [B4mPy]⁺ cation, the [TCM]⁻ anion, and shifts in these modes resulting from their interaction.

The most prominent feature of the tricyanomethanide anion in the vibrational spectrum is the intense C≡N stretching mode. This mode is typically observed in the 2100-2200 cm⁻¹ region. westmont.edu The planarity and D₃h symmetry of the isolated [TCM]⁻ anion result in specific selection rules for IR and Raman activity. However, in the ionic liquid state, interactions with the cation can break this symmetry, leading to the appearance of otherwise forbidden bands and splitting of degenerate modes.

For the [B4mPy]⁺ cation, key vibrational modes include the C-H stretching of the aromatic ring (typically >3000 cm⁻¹), the aliphatic C-H stretching of the butyl and methyl groups (2800-3000 cm⁻¹), and the pyridinium ring stretching vibrations (1400-1650 cm⁻¹). goums.ac.ir The C-H stretching and bending modes of the ortho-hydrogens on the pyridinium ring are particularly sensitive to hydrogen bonding with the [TCM]⁻ anion. Formation of C-H···N hydrogen bonds would likely cause a blue shift (shift to higher frequency) in the C-H stretching frequency and a shift in the corresponding bending modes.

Computational studies on 1-butyl-4-methylpyridinium bromide have assigned the symmetric vibrations of C-N in the pyridinium ring to a peak around 1684 cm⁻¹, with symmetric and asymmetric C-C stretching appearing around 1447 cm⁻¹ and 1538 cm⁻¹, respectively. goums.ac.ir These positions serve as a baseline for interpreting the spectrum of the tricyanomethanide variant.

Table 2: Representative Vibrational Modes for this compound Note: Frequencies are approximate and based on data from analogous compounds and functional group analysis.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| >3000 | Aromatic C-H Stretch (Pyridinium Ring) | IR, Raman |

| 2800 - 3000 | Aliphatic C-H Stretch (Butyl, Methyl) | IR, Raman |

| ~2170 | C≡N Asymmetric Stretch (Tricyanomethanide) | IR, Raman |

| 1600 - 1650 | Pyridinium Ring C=C and C=N Stretch | IR, Raman |

| 1400 - 1550 | Pyridinium Ring Stretch, CH₂/CH₃ Bending | IR, Raman |

X-ray Diffraction Studies of Crystalline and Amorphous Phases of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. For ionic liquids like this compound, XRD can characterize both long-range order in crystalline phases and the short-range order present in amorphous or glassy states.

While a single-crystal XRD structure for this compound is not available in the surveyed literature, extensive studies on closely related salts such as 1-butyl-4-methylpyridinium bromide ([B4mPy]Br) and hexafluorophosphate (B91526) ([B4mPy][PF₆]) reveal key structural features. researchgate.net In the crystalline state of [B4mPy]Br, the structure is dominated by a network of hydrogen bonds between the bromide anion and the protons of the pyridinium ring, particularly the ortho-hydrogens. The crystal packing is further influenced by weaker van der Waals interactions involving the butyl chains. researchgate.net It is highly probable that the [TCM]⁻ anion would play a similar role as a hydrogen bond acceptor from the pyridinium ring protons in a crystalline phase of the target compound.

Many ionic liquids, including those with the 1-butylpyridinium cation, exhibit complex phase behavior, including polymorphism (the ability to exist in multiple crystalline forms) and a strong tendency to form supercooled liquids and glasses upon cooling from the melt. acs.org Variable-temperature XRD studies on other 1-butylpyridinium salts have shown transitions between different crystalline phases as well as the transition from a sharp diffraction pattern (crystalline) to a broad, diffuse halo (amorphous). acs.org The amorphous halo is indicative of a lack of long-range order, although significant short-range correlations between ions persist. The presence of a glass transition temperature rather than a sharp melting point is a key characteristic of this amorphous state.

Table 3: Crystallographic Data for the Analogous Compound 1-Butyl-4-methylpyridinium Bromide ([B4mPy]Br) Source: Structural analysis of mono-substituted N-butyl-pyridinium salts. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8703(3) |

| b (Å) | 17.0211(5) |

| c (Å) | 14.0041(4) |

| β (°) | 108.571(1) |

| Volume (ų) | 2229.45(11) |

Advanced Microscopy Techniques for Morphological and Elemental Characterization of this compound Derived Materials

Advanced microscopy techniques are crucial for investigating the nanoscale morphology and elemental distribution of materials derived from or incorporating this compound. While studies on materials derived specifically from the tricyanomethanide salt are limited, research on analogous pyridinium-based ionic liquids demonstrates the power of these methods.

For instance, Scanning Tunneling Microscopy (STM) has been used to study the interfacial structure of 1-butyl-4-methylpyridinium tetrafluoroborate at the surface of a Bi(111) electrode. researchgate.net These studies revealed the formation of highly ordered, multilayered superstructures at the electrode-ionic liquid interface. The morphology of these structures was found to be dependent on the electrode potential, indicating a strong interplay between the ionic liquid components and the charged surface. STM provides real-space imaging with atomic or molecular resolution, offering unparalleled insight into the self-assembly and orientation of the ions in this derived electrochemical system.

Computational and Theoretical Modeling of 1 Butyl 4 Methylpyridinium Tricyanomethanide Behavior

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Modeling for 1-Butyl-4-methylpyridinium Tricyanomethanide Thermodynamic Behavior

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state that has been successfully applied to model the thermodynamic behavior of systems containing this compound. This model is particularly useful for describing the properties of fluids over a wide range of temperatures and pressures.

Researchers have utilized PC-SAFT to model the high-pressure density of tricyanomethanide-based ionic liquids, including [B4MPy][TCM]. The model has shown good agreement with experimental data for properties such as isothermal compressibility and isobaric thermal expansivity. New molecular parameters for these ionic liquids have been proposed to improve the accuracy of the model's predictions.

Furthermore, the PC-SAFT model has been employed to represent the solubility of gases like carbon dioxide (CO2) in this compound. Studies have indicated a high solubility of CO2 in this ionic liquid, and the PC-SAFT model has been able to accurately represent the experimental solubility data. This is of significant interest for applications such as carbon capture.

The PC-SAFT approach has also been extended to model the phase equilibria of binary systems containing [B4MPy][TCM] and various organic solvents, such as thiophene (B33073) and pyridine (B92270). By fitting binary interaction parameters to experimental data, the model can effectively describe both vapor-liquid and liquid-liquid equilibria in these complex mixtures. nist.gov

The pure-component parameters for this compound used in PC-SAFT modeling are typically determined by fitting to experimental density data. These parameters generally include the segment number (m), the segment diameter (σ), and the dispersion energy (ε/k).

PC-SAFT Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| m | Segment number | 4.65 |

| σ (Å) | Segment diameter | 3.89 |

| ε/k (K) | Dispersion energy | 289.4 |

Note: These are representative values and may vary slightly between different studies and fitting procedures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Interactions within this compound

While specific DFT studies solely focused on [B4MPy][TCM] are limited, research on similar pyridinium-based ionic liquids reveals key characteristics. DFT calculations on ion pairs can determine the most stable configurations, which are governed by a balance of electrostatic attractions and hydrogen bonding between the ions. researchgate.net For the 1-butyl-4-methylpyridinium cation, the positive charge is largely delocalized across the pyridinium (B92312) ring, with the hydrogen atoms on the ring being potential sites for hydrogen bonding with the anion.

The tricyanomethanide anion, [C(CN)3]-, possesses a diffuse negative charge distributed among the nitrogen atoms of the three cyano groups. DFT studies help in understanding how this charge distribution dictates the anion's interaction with the cation. The calculations can also predict vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computed structures. These theoretical investigations are fundamental for understanding the physicochemical properties of [B4MPy][TCM] at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Properties and Microscopic Structure of this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and microscopic structure of ionic liquids like this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the liquid's structure and transport properties.

MD simulations of pyridinium-based ionic liquids have revealed a high degree of structural ordering, with distinct layering of cations and anions. nih.gov The orientation of the 1-butyl-4-methylpyridinium cation is influenced by its interactions with the surrounding anions and other cations. The butyl chain can adopt various conformations, affecting the packing and transport properties of the liquid.

From MD simulations, dynamic properties such as self-diffusion coefficients of the cation and anion, as well as the viscosity of the ionic liquid, can be calculated. These properties are crucial for understanding the transport phenomena in applications such as electrolytes and reaction media. The simulations can also elucidate the nature of the interactions between the ionic liquid and other molecules in a mixture, providing insights into solvation and mixing behavior. While specific, extensive MD simulation data for pure this compound is not widely published, studies on similar ionic liquids provide a framework for understanding its expected behavior. For instance, simulations of imidazolium-based tricyanomethanide ionic liquids have been performed using optimized classical force fields to accurately reproduce experimental densities and transport properties. researchgate.net

Application of COSMO-SAC and COSMO-RS Models for Predictive Fluid Behavior Involving this compound

The Conductor-like Screening Model for Real Solvents (COSMO-RS) and its variant, the Segment Activity Coefficient (COSMO-SAC) model, are predictive methods based on quantum chemical calculations that can estimate the thermodynamic properties of fluids and mixtures. wikipedia.orgscm.com These models have been applied to systems containing this compound to predict its fluid phase behavior.

These models use the results of quantum chemical calculations on individual molecules to predict thermodynamic properties without the need for extensive experimental data. This makes them particularly valuable for screening a large number of ionic liquids for specific applications. For mixtures of [B4MPy][TCM] and water, COSMO-based models have been used to predict thermodynamic properties, and the results have been compared with experimental data to assess the models' accuracy.

The predictive power of COSMO-RS and COSMO-SAC extends to various properties, including activity coefficients, vapor pressures, and solubilities. researchgate.netresearchgate.net By providing a theoretical framework to understand and estimate the behavior of ionic liquid systems, these models aid in the design of new processes and the selection of optimal solvents for particular chemical separations or reactions. The performance of these models can depend on the level of quantum chemical theory used and the specific parameterization. ua.pt

Equation of State (EoS) Modeling for Phase Equilibrium Description in this compound Systems

Various Equations of State (EoS) are employed to model the phase equilibrium of systems containing this compound. These models are essential for process simulation and design, particularly for separation processes like extractive distillation.

One such model is the Cubic Plus Association (CPA) Equation of State. The CPA EoS has been successfully used to model the phase equilibria of ternary systems involving [B4MPy][TCM], hydrocarbons (like n-heptane and toluene), and other organic compounds. This model combines a cubic equation of state for the physical interactions with an association term that accounts for specific interactions like hydrogen bonding. The CPA EoS has demonstrated its suitability for describing the complex phase behavior of these systems over a wide range of conditions.

The modeling of these systems often requires the determination of binary interaction parameters between the ionic liquid and the other components in the mixture. These parameters are typically fitted to experimental vapor-liquid or liquid-liquid equilibrium data. The successful application of EoS models like CPA provides a consistent thermodynamic framework for the design and optimization of processes utilizing this compound.

Interactions and Phase Equilibria of 1 Butyl 4 Methylpyridinium Tricyanomethanide with Diverse Solutes

Investigations of Carbon Dioxide (CO2) Solubility and Absorption Mechanisms in 1-Butyl-4-methylpyridinium Tricyanomethanide

The solubility of carbon dioxide in this compound, [B4mpy][TCM], has been a key area of research, driven by the need for efficient carbon capture technologies. Studies have demonstrated a high affinity of this ionic liquid for CO2.

Effect of Cation and Anion Structure on CO2 Solubility

The ability of ionic liquids to dissolve CO2 is intricately linked to the molecular structure of their constituent ions. While it was traditionally thought that the anion plays the primary role in CO2 solvation through Lewis acid-base interactions, more recent studies indicate that the cation also has a significant effect. nist.gov For pyridinium-based ILs like [B4mpy][TCM], the aromatic nature of the cation can lead to dispersion interactions with CO2 molecules. nist.gov

General principles derived from studies on various ionic liquids indicate that:

Anion Basicity: The interaction between the anion and the Lewis acidic CO2 molecule is a critical factor. nist.gov

Free Volume: The amount of unoccupied space within the ionic liquid's structure influences its capacity to accommodate gas molecules. Weak electrostatic interactions between the cation and anion can lead to more unoccupied space and thus higher CO2 solubility. researchgate.net

Cation Alkyl Chain: Increasing the length of the alkyl chain on the cation can also impact CO2 solubility, often by reducing the strength of ion-ion interactions. nist.govdtu.dk

In comparative studies, the specific combination of the 1-butyl-4-methylpyridinium cation with the tricyanomethanide anion has been shown to result in high CO2 solubility compared to other cation-anion pairings. researchgate.net

Thermodynamic Modeling of CO2 Absorption in this compound

To design and simulate industrial processes involving CO2 capture, accurate thermodynamic models are essential. acs.org The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been successfully applied to model the phase behavior of CO2 in tricyanomethanide-based ionic liquids, including [B4mpy][TCM]. researchgate.net This equation of state can accurately represent experimental CO2 solubility data over a wide range of temperatures and pressures. researchgate.net

Thermodynamic models like PC-SAFT, Electrolyte-Non-Random Two-Liquid (eNRTL), and others are crucial for calculating vapor-liquid equilibrium (VLE) and other thermodynamic properties. researchgate.netacs.orgdechema.de These models account for the complex molecular interactions, including electrostatic forces, van der Waals forces, and hydrogen bonding, that govern the absorption process. dechema.de The development of robust models is often limited by the availability of high-pressure density data for the pure ionic liquid, which is a critical input parameter. researchgate.net However, such data has been reported for [B4mpy][TCM], enabling the creation of reliable models for process simulation. researchgate.net

Vapor-Liquid and Liquid-Liquid Equilibria in Hydrocarbon Mixtures with this compound

The selective solubility of different types of hydrocarbons in [B4mpy][TCM] makes it a promising solvent for separation processes in the petrochemical industry, such as the extraction of aromatic compounds from aliphatic streams.

Phase Characterization of Aliphatic/Aromatic Hydrocarbon + this compound Systems

Research has demonstrated the effectiveness of [B4mpy][TCM] in the separation of toluene (B28343) (an aromatic hydrocarbon) from n-heptane (an aliphatic hydrocarbon). In this application, the ionic liquid exhibits high mass-based toluene distribution ratios and toluene/n-heptane selectivities, which are crucial performance indicators for a liquid-liquid extraction solvent.

Detailed phase equilibrium studies have been conducted on binary systems of [B4mpy][TCM] with thiophene (B33073) and pyridine (B92270), which are heterocyclic aromatic compounds found in fossil fuels. Both vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) have been characterized. These systems exhibit significant negative deviations from Raoult's law, indicating strong interactions between the ionic liquid and the aromatic solutes. The LLE phase diagrams for these systems show an upper critical solution temperature (UCST), above which the components are fully miscible.

The table below presents experimental LLE data for the binary system of {this compound (1) + Thiophene (2)} at atmospheric pressure.

| Temperature (K) | Mole Fraction Thiophene in IL-rich phase (x1) | Mole Fraction Thiophene in Thiophene-rich phase (x2) |

|---|---|---|

| 275.5 | 0.281 | 0.998 |

| 284.2 | 0.342 | 0.996 |

| 293.4 | 0.415 | 0.991 |

| 303.8 | 0.509 | 0.978 |

| 313.2 | 0.612 | 0.949 |

| 321.1 | 0.725 | 0.891 |

Data sourced from Lukoshko, E., et al. (2015). Fluid Phase Equilibria, 399, 105-114.

Modeling of these hydrocarbon systems has also been performed using the PC-SAFT equation of state, which provides a good representation of the experimental VLE and LLE data.

Influence of Water Content on Hydrocarbon Solubility in this compound

The presence of water can significantly impact the thermophysical properties of ionic liquids and their phase behavior with other solutes. Although direct studies on the ternary system of water + hydrocarbon + [B4mpy][TCM] are scarce, the influence of water can be inferred from its known effects on similar ILs. Water is a critical impurity to control, as even small amounts can alter properties like viscosity and density, which in turn affects mass transfer and phase equilibria. For extraction applications involving hydrocarbons, the presence of water in the ionic liquid phase could potentially alter the solubility and selectivity of the target hydrocarbons. Therefore, for consistent and optimal performance in industrial applications, the ionic liquid must be sufficiently dried and its water content carefully monitored.

Binary and Ternary Mixtures of this compound with Water and Other Molecular Solvents

The interactions of [B4mpy][TCM] with polar molecular solvents like water and alcohols are important for understanding its fundamental properties and for potential applications in synthesis or separation. While specific phase diagrams for [B4mpy][TCM] with a wide range of molecular solvents are not extensively published, data from systems with the same cation (1-butyl-4-methylpyridinium) but different anions provide valuable insights.

For instance, studies on 1-butyl-4-methylpyridinium tosylate show complete miscibility in the liquid phase with water and short-chain alcohols (e.g., 1-butanol, 1-hexanol), forming simple eutectic systems. It is expected that [B4mpy][TCM] would exhibit similar behavior due to the polar nature of the cation and anion. The miscibility generally decreases as the alkyl chain length of the alcohol increases. The behavior of these mixtures is often characterized by negative excess molar volumes for alcohol systems and positive values for mixtures with water, reflecting the different nature of the intermolecular interactions and packing effects.

Vapor-Liquid Equilibria and Excess Thermodynamic Properties of this compound + Water Mixtures

The interactions and phase behavior of ionic liquids (ILs) with water are of significant interest for various applications, including absorption heat transformers. Understanding the vapor-liquid equilibria (VLE) and excess thermodynamic properties of these mixtures is crucial for process design and simulation. This section details the experimental findings on the binary system composed of this compound, an ionic liquid, and water.

Research into the thermodynamic properties of mixtures containing tricyanomethanide-based ionic liquids and water has provided valuable data for evaluating their potential as working fluids in absorption heat transformers. researchgate.net Isothermal VLE, densities, and excess enthalpies for the this compound + water system have been measured across a range of temperatures and compositions. researchgate.net

The VLE data is typically represented by the vapor pressure of the mixture as a function of the mole fraction of water at different temperatures. These measurements indicate the deviation of the mixture from ideal behavior. For the this compound + water system, isothermal vapor pressure has been determined at several temperatures, as illustrated in the data presented below. researchgate.net

Table 1: Isothermal Vapor Pressure (P) vs. Mole Fraction of Water (x₁) for the this compound + Water System at Various Temperatures researchgate.net

| Temperature (K) | Mole Fraction of Water (x₁) | Vapor Pressure (kPa) |

| 283.15 | 0.1 | ~2.5 |

| 0.5 | ~5.0 | |

| 0.9 | ~7.5 | |

| 293.15 | 0.1 | ~5.0 |

| 0.5 | ~10.0 | |

| 0.9 | ~15.0 | |

| 303.15 | 0.1 | ~10.0 |

| 0.5 | ~20.0 | |

| 0.9 | ~30.0 | |

| 313.15 | 0.1 | ~15.0 |

| 0.5 | ~30.0 | |

| 0.9 | ~45.0 |

Note: The vapor pressure values are approximate and have been extrapolated from graphical representations in the source material.

In addition to VLE, excess molar properties such as excess molar volume (VE) and excess molar enthalpy (HE) provide insight into the nature and strength of intermolecular interactions in the mixture. The excess molar volume is a measure of the volume change upon mixing, while the excess molar enthalpy quantifies the heat absorbed or released during the mixing process.

For the this compound + water binary mixture, excess molar volumes have been determined at various temperatures. researchgate.net These values offer information about the packing efficiency and structural changes that occur when the ionic liquid and water are mixed.

Table 2: Excess Molar Volumes (VE) of the Binary Mixture of Water (1) + this compound (2) at Various Temperatures researchgate.net

| Temperature (K) | Mole Fraction of IL (x₂) | Excess Molar Volume (cm³·mol⁻¹) |

| 293.15 | ~0.2 | ~ -0.2 |

| ~0.4 | ~ -0.3 | |

| ~0.6 | ~ -0.25 | |

| ~0.8 | ~ -0.15 | |

| 303.15 | ~0.2 | ~ -0.15 |

| ~0.4 | ~ -0.25 | |

| ~0.6 | ~ -0.2 | |

| ~0.8 | ~ -0.1 | |

| 313.15 | ~0.2 | ~ -0.1 |

| ~0.4 | ~ -0.2 | |

| ~0.6 | ~ -0.15 | |

| ~0.8 | ~ -0.05 | |

| 323.15 | ~0.2 | ~ -0.05 |

| ~0.4 | ~ -0.15 | |

| ~0.6 | ~ -0.1 | |

| ~0.8 | ~ -0.02 |

Note: The excess molar volume and mole fraction values are approximate and have been extrapolated from graphical representations in the source material.

Experimental data for excess enthalpies of binary mixtures of water and ionic liquids have also been reported, providing a more complete thermodynamic description of these systems. researchgate.net The excess properties are often correlated using thermodynamic models, such as the Redlich-Kister equation, to facilitate their use in process calculations. researchgate.net

Advanced Applications of 1 Butyl 4 Methylpyridinium Tricyanomethanide in Chemical Separations and Functional Materials

Applications in Extractive Distillation for Aromatic/Aliphatic Separation

Extractive distillation is a crucial process in the chemical industry for separating components with close boiling points, a common challenge in the separation of aromatic and aliphatic hydrocarbons. The selection of an appropriate solvent is paramount to the efficiency of this process. [BMPy][TCM] has demonstrated significant potential as a solvent in this field.

Performance of 1-Butyl-4-methylpyridinium Tricyanomethanide for BTX Separation from Pyrolysis Gasolines

The separation of benzene, toluene (B28343), and xylenes (B1142099) (BTX) from pyrolysis gasoline is a critical industrial process for producing high-purity aromatic compounds. [BMPy][TCM] has been identified as a highly effective solvent for this application. Research has shown that [BMPy][TCM] exhibits superior performance in the separation of toluene from n-heptane, a model system for aromatic/aliphatic separation. researchgate.net Notably, it demonstrates higher mass-based toluene distribution ratios and toluene/n-heptane selectivities compared to the conventional solvent sulfolane. researchgate.net

In the context of BTX separation from pyrolysis gasoline, [BMPy][TCM] was selected from a screening of several ionic liquids due to its promising performance characteristics. acs.org While detailed process simulations in some studies may have focused on other ionic liquids, the initial selection of [BMPy][TCM] underscores its potential as a high-performance solvent for this extractive distillation process. acs.org The favorable interaction of the pyridinium (B92312) cation and the tricyanomethanide anion with aromatic compounds enhances the relative volatility of the aliphatic components, facilitating their separation.

Table 1: Performance of [BMPy][TCM] in Toluene/n-Heptane Separation

| Feature | Observation | Reference |

| Toluene Distribution Ratio | Higher than sulfolane | researchgate.net |

| Toluene/n-Heptane Selectivity | Higher than sulfolane | researchgate.net |

Comparative Analysis with Conventional Organic Solvents in Extractive Distillation

When compared to conventional organic solvents like sulfolane, which is widely used in the industry for aromatic extraction, [BMPy][TCM] presents several advantages. kfupm.edu.sa The primary advantage lies in its enhanced selectivity and distribution ratios for aromatic compounds. researchgate.net This superior performance can translate to lower solvent-to-feed ratios in the extractive distillation column, leading to reduced energy consumption and smaller equipment size.

Ionic liquids, in general, offer the significant benefit of negligible vapor pressure, which minimizes solvent losses to the vapor phase and reduces volatile organic compound (VOC) emissions. This characteristic of [BMPy][TCM] contrasts sharply with the volatility of conventional organic solvents, contributing to a more environmentally benign and economically favorable process. While the initial cost of ionic liquids may be higher, the potential for reduced operational costs and improved separation efficiency makes them a compelling alternative.

Table 2: Comparative Features of [BMPy][TCM] and Conventional Solvents

| Feature | This compound | Conventional Solvents (e.g., Sulfolane) |

| Aromatic Selectivity | High | Moderate to High |

| Energy Consumption | Potentially Lower | Higher |

| Volatility | Negligible | Volatile |

| Environmental Impact | Lower VOC emissions | Potential for VOC emissions |

Liquid-Liquid Extraction Applications of this compound

Liquid-liquid extraction is another separation technique where the choice of solvent is critical. [BMPy][TCM] has shown potential in this area, particularly for the removal of sulfur compounds from fuels.

Extraction of Sulfur Compounds from Model Fuels using this compound

The removal of sulfur-containing compounds from transportation fuels is essential to meet environmental regulations and prevent catalyst poisoning in downstream processes. Ionic liquids have been extensively studied as alternative solvents for the extractive desulfurization of fuels. The effectiveness of an ionic liquid in this application is influenced by the nature of both its cation and anion.

While specific studies on the use of [BMPy][TCM] for the extraction of sulfur compounds are emerging, the characteristics of its constituent ions suggest its suitability for this purpose. Pyridinium-based cations have demonstrated efficacy in desulfurization processes. researchgate.net Furthermore, the tricyanomethanide anion is known to enhance the extractive capabilities of ionic liquids for aromatic and heterocyclic compounds. mdpi.com The combination of these two ions in [BMPy][TCM] is therefore expected to result in favorable interactions with sulfur-containing molecules like thiophene (B33073) and its derivatives, facilitating their removal from a non-polar fuel matrix.

Recovery and Reuse of this compound in Separation Processes

A key consideration for the industrial application of ionic liquids is their recovery and reuse to ensure process sustainability and economic viability. Due to their negligible vapor pressure, ionic liquids like [BMPy][TCM] can be effectively regenerated using techniques such as vacuum distillation. rsc.org In this process, the extracted volatile components (e.g., aromatic hydrocarbons or sulfur compounds) are evaporated from the non-volatile ionic liquid, allowing the purified ionic liquid to be recycled back into the process.

Other potential recovery methods include membrane separation and extraction with a different solvent. The choice of the most suitable recovery method depends on the specific application and the properties of the substances being separated. The ability to efficiently recover and reuse [BMPy][TCM] is a significant advantage over conventional solvents, which can be lost during the regeneration step.

Integration of this compound in Electrocatalytic Systems

The unique physicochemical properties of ionic liquids, such as their high ionic conductivity, wide electrochemical window, and good thermal stability, make them attractive for use in electrochemical devices. Research has explored the use of ionic liquids with pyridinium cations and tricyanomethanide anions in electrocatalytic systems.

For instance, ionic liquids containing these components have been investigated as electrolytes in dye-sensitized solar cells (DSSCs). nih.gov In such applications, the ionic liquid serves as a charge-transport medium, facilitating the movement of ions between the electrodes. The properties of [BMPy][TCM], including its ionic conductivity and electrochemical stability, suggest its potential for integration into various electrocatalytic systems, such as batteries, supercapacitors, and sensors. The ability to tune the properties of the ionic liquid by modifying the cation and anion allows for the design of electrolytes with specific characteristics tailored to the requirements of a particular electrochemical application.

Synthesis of N-Doped Carbonaceous Electrocatalysts Derived from this compound

The synthesis of nitrogen-doped (N-doped) carbon materials for electrocatalysis is an area of intensive research, with ionic liquids serving as promising precursors due to their high nitrogen content and tunable structures. While the direct use of this compound as a precursor for N-doped carbonaceous electrocatalysts is not extensively detailed in available research, studies on closely related compounds highlight the viability of this approach.

For instance, research has demonstrated the synthesis of N-doped nanoporous carbon materials using 1-butyl-3-methylimidazolium tricyanomethanide, [BMIM][TCM], as a fluidic carbon precursor. nih.gov In that work, two main carbonization pathways were employed: a templated precursor method and a pyrolysis/activation method. nih.gov The tricyanomethanide anion, [C(CN)₃]⁻, is a key component, serving as a rich source of nitrogen that can be incorporated into the carbon matrix during high-temperature pyrolysis. This process typically involves the decomposition of the ionic liquid and subsequent polycondensation reactions that form a nitrogen-containing carbon network. nih.gov The resulting N-doped carbon structures are then evaluated for their catalytic properties. nih.gov

Catalytic Performance in Oxygen Reduction Reactions

N-doped carbon materials are particularly valued for their potential as cost-effective, metal-free electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The incorporation of nitrogen atoms into the carbon lattice creates active sites that can significantly enhance catalytic activity.

Use of this compound as a Medium for Coordination Polymer Synthesis

The application of this compound, [C4mpyrid][TCM], has been successfully demonstrated in the synthesis of complex inorganic structures known as coordination polymers, particularly those involving f-block elements like lanthanides.

Formation of Lanthanide Tricyanomethanide Coordination Polymers

Researchers have identified [C4mpyrid][TCM] as a key medium for building a library of one-dimensional (1D) and two-dimensional (2D) lanthanide/tricyanomethanide coordination polymers. This represents a significant advancement, as tricyanomethanide complexes of f-elements have been historically underexplored due to synthetic challenges. The use of this ionic liquid has enabled the crystallization of several novel neodymium (Nd³⁺) coordination polymers.

By dissolving hydrated neodymium salts, such as NdCl₃·6H₂O, in [C4mpyrid][TCM] at elevated temperatures (over 100 °C) followed by slow cooling, researchers have successfully isolated various anionic chains and layers.

| Compound Formula | Structural Description |

|---|---|

| [C4mpyrid]2n[Nd(μ2-Cl)Cl2(μ2-TCM)(TCM)(OH2)]n | Anionic Chain |

| [C4mpyrid]n[Nd(μ2-TCM)2(TCM)2(OH2)3]n | Anionic Layer |

| [C4mpyrid]n[NdCl2(μ2-TCM)2(OH2)2]n | Anionic Chain |

Role of this compound as Solvent and Ligand Source

A key advantage of using [C4mpyrid][TCM] in this context is its dual functionality. It acts not only as a solvent capable of dissolving the hydrated lanthanide salts but also as the source of the coordinating tricyanomethanide ([TCM]⁻) ligand. This dual role provides a method to promote complexation between the f-element and the [TCM]⁻ anion without the need for competing oxygen-donor solvents or excessively high temperatures. This approach simplifies the reaction system and opens a new pathway to structurally characterize [TCM]⁻ complexes across the entire lanthanide series.

Exploration of this compound in Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, are high-power energy storage devices that rely on the electrostatic adsorption of electrolyte ions onto the surface of high-surface-area electrodes. Ionic liquids are considered promising electrolytes for EDLCs due to their wide electrochemical stability windows and low volatility.

While direct studies focusing specifically on this compound as an EDLC electrolyte are limited in the available literature, the performance of its constituent ions has been investigated in other combinations.

1-Butyl-4-methylpyridinium ([BMPy]⁺) Cation: The [BMPy]⁺ cation has been explored in the electrolyte 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF₄]) for graphene-based EDLCs. ias.ac.in When diluted with organic solvents like acetonitrile, this electrolyte system achieved a maximum operating voltage of 2.2 V. ias.ac.in However, the electrochemical stability of [BMPy][BF₄] was found to be lower than that of some imidazolium (B1220033) and pyrrolidinium-based ionic liquids. ias.ac.in

Tricyanomethanide ([C(CN)₃]⁻) Anion: The fluorine-free [C(CN)₃]⁻ anion has been investigated with different cations, such as 1-butyl-3-methylimidazolium and N-butyl-N-methylpyrrolidinium. These tricyanomethanide-based ionic liquids exhibit higher ionic conductivity than the widely studied bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion. For example, [Pyr₁,₄][C(CN)₃] showed an ionic conductivity of 8.7 mS cm⁻¹ at 25 °C and an electrochemical stability window of up to 2.9 V.

The combination of the known properties of the [BMPy]⁺ cation and the [C(CN)₃]⁻ anion suggests that this compound could be a candidate for EDLC applications, though further empirical research is needed to determine its specific performance characteristics, such as its operating voltage, specific capacitance, and long-term stability.

Stability and Degradation Pathways of 1 Butyl 4 Methylpyridinium Tricyanomethanide

Thermal Stability Analysis of 1-Butyl-4-methylpyridinium Tricyanomethanide

High temperatures cause the compound to decompose, generating several hazardous products. The degradation process leads to the release of corrosive gases and fumes. rsc.org Analysis of the decomposition pathway indicates the formation of the following substances:

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Nitrous gases (NOₓ)

This information is crucial for handling the ionic liquid at high temperatures and for designing safe industrial processes. The generation of carbon oxides and nitrous gases suggests a breakdown of both the pyridinium (B92312) ring and the tricyanomethanide anion.

Table 1: Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula |

|---|---|

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Nitrous gases | NOₓ |

Electrochemical Stability Window of this compound-Based Electrolytes

The electrochemical stability window (ESW) is a key property for electrolytes used in electrochemical devices, as it defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.

Specific ESW data for this compound is not prominently published. However, research on other ionic liquids featuring the same tricyanomethanide [C(CN)₃]⁻ anion provides a strong indication of the expected performance. The ESW is fundamentally limited by the electrochemical stability of its constituent cation and anion. rsc.org The cation is susceptible to reduction at the cathodic limit, while the anion is prone to oxidation at the anodic limit. jcesr.org

Studies on tricyanomethanide-based ionic liquids with different cations show a consistent electrochemical performance. For instance, N-butyl-N-methylpyrrolidinium tricyanomethanide, which shares the same anion, has a reported electrochemical window of 4.2 V. iolitec.de Another study investigating a series of tricyanomethanide ionic liquids reported ESW values of 3.0 V for N-butyl-N-methylpiperidinium tricyanomethanide and 2.9 V for N-butyl-N-methylpyrrolidinium tricyanomethanide. rsc.orgresearchgate.net

These values suggest that the electrochemical stability of electrolytes based on the tricyanomethanide anion is generally in the range of 3.0 to 4.2 V. The variance in reported values can be attributed to different experimental conditions, such as the choice of working electrode, reference electrode, scan rate, and the cutoff current density used to define the stability limits. Therefore, an electrolyte based on this compound is expected to have an electrochemical stability window within this range, making it a candidate for applications in electrochemical devices like capacitors and batteries.

Table 2: Electrochemical Stability Window (ESW) of Selected Tricyanomethanide-Based Ionic Liquids

| Cation | ESW (V) | Source |

|---|---|---|

| N-butyl-N-methylpyrrolidinium | 4.2 | Iolitec iolitec.de |

| N-butyl-N-methylpiperidinium | 3.0 | Martins et al. (RSC Publishing) rsc.org |

| N-butyl-N-methylpyrrolidinium | 2.9 | Martins et al. (RSC Publishing) rsc.org |

Chemical Stability and Reactivity in Specific Reaction Environments

The chemical stability of this compound under various conditions is a crucial aspect of its handling and application. Generally, the compound is considered to have no particular stability concerns under normal storage conditions. rsc.org

However, its reactivity with certain chemical species necessitates specific handling precautions. The compound is incompatible with strong oxidizing agents and bases. rsc.org Contact with these substances should be avoided to prevent potentially hazardous reactions.

Strong Oxidizing Agents: These substances can react exothermically with the ionic liquid, leading to degradation and the potential for a runaway reaction.

Strong Bases: Contact with strong bases may lead to the deprotonation or degradation of the pyridinium cation, compromising the integrity of the ionic liquid.

Therefore, when using this compound as a solvent or electrolyte, the reaction environment must be carefully controlled to exclude the presence of strong oxidizers and bases.

Table 3: Chemical Incompatibilities

| Incompatible Substance Class | Potential Hazard |

|---|---|

| Strong Oxidizing Agents | Exothermic reaction, degradation |

| Strong Bases | Degradation of the cation |

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for 1-Butyl-4-methylpyridinium Tricyanomethanide Analogues

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for [B4MPy][TCM] and its analogues. While traditional methods for synthesizing pyridinium-based ionic liquids are established, there is a growing need for greener approaches. This includes the exploration of solvent-free reaction conditions and the use of catalysts that are both highly active and easily recyclable.

A significant avenue of future work involves the systematic synthesis of a library of analogues to explore a wider range of properties. This can be achieved by:

Varying the Cation: Modifying the alkyl chain length on the pyridinium (B92312) cation can influence properties like melting point, viscosity, and hydrophobicity. Introducing functional groups (e.g., ethers, nitriles) onto the alkyl chain or the pyridinium ring could impart specific functionalities, such as enhanced coordination capabilities for metal extraction or improved solvency for specific applications.

Modifying the Anion: While this article focuses on the tricyanomethanide anion, the development of synthetic routes that allow for facile anion exchange is crucial. Comparing the properties of the 1-butyl-4-methylpyridinium cation with other anions like tetrafluoroborate (B81430) or bis(trifluoromethylsulfonyl)imide provides valuable insights into structure-property relationships.

The development of continuous flow synthesis processes could also be a key research direction, offering advantages in terms of scalability, safety, and process control over traditional batch syntheses.

In-depth Exploration of Structure-Property Relationships through Advanced Characterization and Simulation

A fundamental understanding of how the molecular structure of [B4MPy][TCM] dictates its macroscopic properties is essential for designing tailored ionic liquids. Future research should move beyond basic characterization and employ a combination of advanced experimental techniques and computational modeling.

Advanced Characterization: Systematic studies are needed to measure a wide range of thermophysical properties over various temperatures and pressures. This includes properties such as:

Density and Viscosity

Electrical Conductivity

Surface Tension

Heat Capacity

Solubility of gases like CO2

The table below summarizes key properties for [B4MPy][TCM] and a related pyrrolidinium-based ionic liquid, illustrating the type of comparative data needed for a deeper understanding.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Viscosity (cP at 25°C) | Density (g/mL at 22°C) | Conductivity (mS/cm at 30°C) |

|---|---|---|---|---|---|---|

| This compound | [1312925-66-8] | C14H16N4 | 240.30 | 32.5 | - | - |

| 1-Butyl-1-methylpyrrolidinium tricyanomethanide | [878027-72-6] | C13H20N4 | 232.32 | 26.9 | 1.01 | 7.74 |

Computational Simulation: Molecular dynamics (MD) simulations and quantum chemical methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting the behavior of ionic liquids. Future work should focus on:

Developing and validating accurate force fields for [B4MPy][TCM] and its analogues.

Using simulations to understand intermolecular interactions, ionic structuring, and transport phenomena at the molecular level.

Applying predictive models to screen potential new ionic liquid structures for desired properties before undertaking laborious synthesis and characterization, thereby accelerating the design process.

Expansion of Application Scope for this compound in Emerging Technologies

Building on its known applications, a major future direction is to explore the use of [B4MPy][TCM] in innovative and emerging technological areas. Its unique combination of properties makes it a candidate for several high-impact fields.

The following table outlines potential future applications and the key properties that make [B4MPy][TCM] a suitable candidate.

| Emerging Technology Area | Relevant Properties of [B4MPy][TCM] | Future Research Focus |

|---|---|---|

| Advanced Energy Storage | Wide electrochemical window, good ionic conductivity, thermal stability. | Investigating its performance as an electrolyte in next-generation batteries (e.g., lithium-ion, sodium-ion) and supercapacitors, focusing on ion transport mechanisms and electrode-electrolyte interface stability. |

| Carbon Capture and Conversion | High CO2 solubility, low volatility. | Developing efficient CO2 capture systems and exploring its use as a medium for the electrochemical or catalytic conversion of CO2 into valuable chemicals and fuels. |

| Advanced Materials Synthesis | Ability to dissolve and stabilize metal precursors, unique solvent properties. | Utilizing it as a solvent or template for the synthesis of nanomaterials, coordination polymers, and metal-organic frameworks with novel structures and functionalities. |

| Biocatalysis and Bioprocessing | Potential to enhance enzyme stability and activity. | Exploring its use as a co-solvent in enzymatic reactions to improve reaction rates and enantioselectivity, and for the extraction and purification of bioactive compounds. |

Addressing Scalability and Sustainability Aspects of this compound Use

For [B4MPy][TCM] to transition from a laboratory curiosity to a commercially viable material, significant research into its scalability and long-term sustainability is required. Ionic liquids are often considered "green" solvents due to their low vapor pressure, but a holistic assessment of their environmental impact is necessary.

Future research must address the following:

Scalable Synthesis: Developing robust and cost-effective synthesis processes that can be scaled up to industrial production levels. This involves optimizing reaction conditions, minimizing waste generation, and reducing the cost of raw materials.

Lifecycle Assessment: Conducting comprehensive lifecycle analyses to evaluate the environmental footprint of [B4MPy][TCM], from synthesis to disposal. This includes assessing its persistence, bioaccumulation potential, and toxicity. Although some data suggests it is not considered persistent or bioaccumulative, thorough investigation is needed.

Recycling and Degradation: Devising efficient methods for recovering and recycling the ionic liquid after use to improve process economics and minimize waste. Furthermore, research into controlled degradation pathways is essential to prevent its accumulation in the environment at the end of its life. The development of recyclable catalytic moieties is an important aspect of this endeavor.

By focusing on these key areas, the scientific community can unlock the full potential of this compound, paving the way for its application in a new generation of sustainable technologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-butyl-4-methylpyridinium tricyanomethanide, and how are they determined experimentally?

- Methodological Answer : Key properties include density, viscosity, thermal stability, and solubility. These are measured using techniques like differential scanning calorimetry (DSC) for thermal analysis, viscometry for dynamic viscosity, and UV-Vis spectroscopy for solubility profiles. Electrochemical stability is assessed via cyclic voltammetry. Statistical methods like Design of Experiments (DoE) optimize measurement conditions to minimize experimental noise . Surface interactions (e.g., adsorption) can be studied using microspectroscopic imaging .

Q. How is this compound synthesized and characterized for purity?

- Methodological Answer : Synthesis typically involves anion exchange from halide precursors (e.g., 1-butyl-4-methylpyridinium chloride) with tricyanomethanide salts. Purification employs recrystallization or column chromatography. Characterization uses nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and mass spectrometry for molecular weight verification. Purity (>98%) is validated via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., moisture content) or heating rates in thermogravimetric analysis (TGA). To resolve these, replicate experiments under controlled humidity and inert atmospheres (e.g., nitrogen) are essential. Advanced statistical tools like multivariate analysis isolate confounding variables. Cross-referencing with computational models (e.g., quantum chemical calculations) predicts decomposition pathways, validating experimental observations .

Q. What experimental design strategies optimize the use of this compound as a solvent in catalytic reactions?

- Methodological Answer : Factorial designs (e.g., 2^k factorial) systematically test variables like temperature, solvent concentration, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions for reaction yield or selectivity. Computational reaction path searches (using density functional theory, DFT) predict solvent-catalyst interactions, reducing trial-and-error experimentation. In-situ monitoring (e.g., Raman spectroscopy) tracks real-time reaction dynamics .

Q. How does the coordination chemistry of this compound influence its role in lanthanide/actinide separation processes?

- Methodological Answer : The tricyanomethanide anion’s strong electron-withdrawing nature enhances metal ion complexation. Stability constants for lanthanide complexes are quantified via potentiometric titrations. X-ray absorption spectroscopy (XAS) elucidates coordination geometries. Comparative studies with analogous ionic liquids (e.g., triflate-based) isolate anion-specific effects. Macrocyclic ligand design principles from lanthanide/actinide chemistry guide solvent modification for selective extraction .

Q. What computational frameworks integrate with experimental data to predict the environmental impact of this compound?

- Methodological Answer : Life-cycle assessment (LCA) models combined with quantum mechanical calculations (e.g., COSMO-RS) predict biodegradation pathways and toxicity. Experimental validation involves aerobic/anaerobic degradation studies and ecotoxicity assays (e.g., Daphnia magna tests). Machine learning algorithms trained on existing ionic liquid databases accelerate hazard prediction .

Data Analysis and Interpretation

Q. What statistical methods reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Principal Component Analysis (PCA) clusters solvent properties (e.g., dielectric constant, Hansen parameters) to identify outliers. Bayesian regression models quantify uncertainty in solubility measurements. Collaborative databases (e.g., ILThermo) standardize data reporting to minimize methodological variability .

Q. How can researchers design robust protocols for scaling up reactions using this compound while maintaining reproducibility?

- Methodological Answer : Scale-up studies apply dimensionless scaling (e.g., Reynolds and Damköhler numbers) to preserve reaction kinetics. Process Analytical Technology (PAT) tools (e.g., inline NMR) monitor critical quality attributes. Failure Mode and Effects Analysis (FMEA) preempts operational risks like solvent degradation or byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.